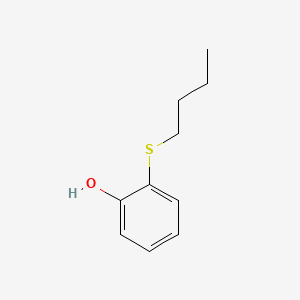
Phenol, 2-(butylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-(butylthio)- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This specific compound has a butylthio group (-S-C4H9) attached to the second position of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
Phenol, 2-(butylthio)- can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with butylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with the butylthio group.
Industrial Production Methods
Industrial production of phenol, 2-(butylthio)- often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the final product’s quality and purity. Techniques such as distillation and recrystallization are commonly employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Phenol, 2-(butylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
科学的研究の応用
Phenol, 2-(butylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of phenol, 2-(butylthio)- involves its interaction with various molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the butylthio group can interact with hydrophobic regions. These interactions can affect the compound’s binding affinity and specificity for different targets, influencing its biological activity.
類似化合物との比較
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
4-Hexylresorcinol: A phenolic compound with a hexyl group attached to the fourth position of the resorcinol ring.
1-Naphthol: A phenolic compound with a hydroxyl group attached to a naphthalene ring.
Uniqueness
Phenol, 2-(butylthio)- is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
24362-87-6 |
|---|---|
分子式 |
C10H14OS |
分子量 |
182.28 g/mol |
IUPAC名 |
2-butylsulfanylphenol |
InChI |
InChI=1S/C10H14OS/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,11H,2-3,8H2,1H3 |
InChIキー |
IUBAHWJEUCYURE-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





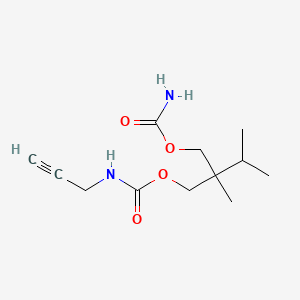
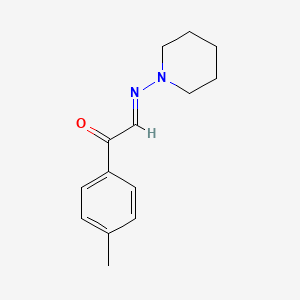

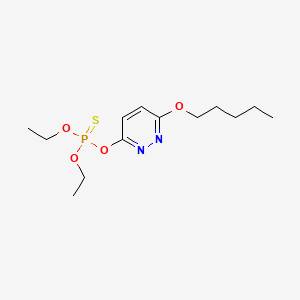
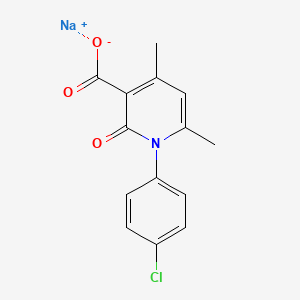
![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
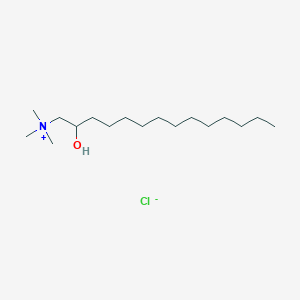
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)


